molecular formula C22H24Cl2F3N3O3 B1681013 1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)- CAS No. 259667-25-9

1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-

Cat. No. B1681013
M. Wt: 506.3 g/mol
InChI Key: YSSPGXCFFITNCE-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SM-130,686 is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue,with around half the potency of the endogenous agonist ghrelin as a stimulator of growth hormone release. It produces dose-dependent increases in muscle mass and decrease in body fat, and is under investigation for the treatment of growth hormone deficiency

properties

CAS RN

259667-25-9

Product Name

1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-

Molecular Formula

C22H24Cl2F3N3O3

Molecular Weight

506.3 g/mol

IUPAC Name

(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClF3N3O3.ClH/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23;/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30);1H/t21-;/m1./s1

InChI Key

YSSPGXCFFITNCE-NRFANRHFSA-N

Isomeric SMILES

CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

SMILES

CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

Canonical SMILES

CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SM 130686;  SM 130,686;  SM130,686.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 2
Reactant of Route 2
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 3
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 4
Reactant of Route 4
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 5
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 6
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-

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